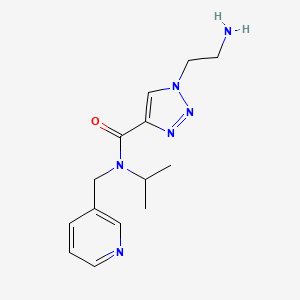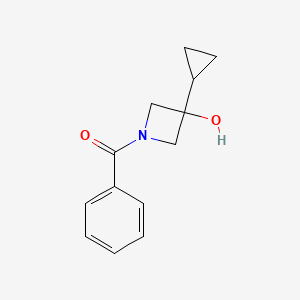
(3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone, also known as CHPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways that are involved in disease progression. For example, (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting COX-2, (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone can reduce inflammation and pain in various disease conditions.
Biochemical and Physiological Effects:
(3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone has been shown to exhibit various biochemical and physiological effects, depending on the target disease and the dose administered. In general, (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone has been shown to reduce inflammation, inhibit cell proliferation, induce apoptosis, and modulate immune responses. These effects are mediated through the inhibition of specific enzymes or signaling pathways, as mentioned above.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone is its synthetic accessibility, which allows for the efficient preparation of large quantities of the compound for research purposes. Additionally, (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone exhibits high stability and low toxicity, making it a suitable candidate for in vitro and in vivo experiments. However, one of the limitations of (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone is its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy in certain disease conditions.
Direcciones Futuras
There are several future directions for research on (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone, including the development of more efficient synthesis methods, the identification of new target diseases and pathways, and the optimization of drug delivery systems. Additionally, the use of (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone as a building block for the synthesis of functional materials with unique properties is an area of active research. Overall, (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone holds great potential for the development of novel drugs and materials with significant scientific and commercial value.
Métodos De Síntesis
The synthesis of (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone involves the reaction of phenylmethanone with cyclopropylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of chemical reactions. The yield of (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone can be optimized by adjusting the reaction conditions, such as the temperature, pressure, and concentration of reactants.
Aplicaciones Científicas De Investigación
(3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone has been shown to exhibit promising activity against a range of diseases, including cancer, inflammation, and infectious diseases. In drug discovery, (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. In materials science, (3-Cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone has been utilized as a building block for the synthesis of functional materials with unique properties.
Propiedades
IUPAC Name |
(3-cyclopropyl-3-hydroxyazetidin-1-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12(10-4-2-1-3-5-10)14-8-13(16,9-14)11-6-7-11/h1-5,11,16H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPYXUBNIZDHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CN(C2)C(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(aminomethyl)cyclohexyl]pyrazin-2-amine](/img/structure/B7581755.png)
![N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7581760.png)
![4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide](/img/structure/B7581762.png)
![2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide](/img/structure/B7581764.png)
![N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B7581766.png)
![4-[5-[(2,5-Dimethylpyrazol-3-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7581772.png)


![3-bromo-N-[2-(3-hydroxy-3-methylazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7581797.png)
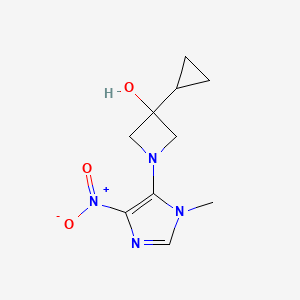
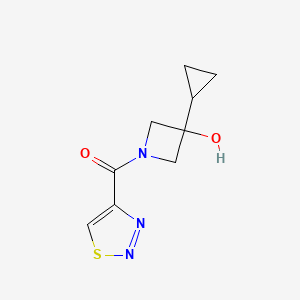
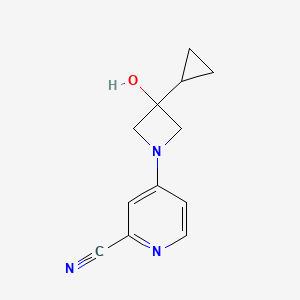
![N-[4-(3-cyclopropyl-3-hydroxyazetidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B7581830.png)
